Cas no 40751-88-0 (2-Methoxy-3-nitrobenzoic acid)
2-Methoxy-3-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoicacid, 2-methoxy-3-nitro-
- 2-Methoxy-3-nitrobenzoic acid
- 2-METHOXYL-3-NITROBENZOIC ACID
- 2-Methoxy-3-nitro-benzoesaeure
- 2-methoxy-3-nitro-benzoic acid
- 3-nitro-2-methoxybenzoic acid
- Benzoic acid,2-methoxy-3-nitro
- Methylaether-3-nitro-salicylsaeure
- X8088
- MFCD11044854
- Z1198307640
- CS-0077570
- FT-0701372
- GMSYODOBBOEWCM-UHFFFAOYSA-N
- W15357
- 40751-88-0
- EN300-133125
- SCHEMBL521662
- SY083822
- A856647
- DTXSID60475856
- AKOS006307848
- AC-28634
- BS-25040
- 2-METHOXY-3-NITROBENZOICACID
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- MDL: M184386
- Inchi: 1S/C8H7NO5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3,(H,10,11)
- InChI Key: GMSYODOBBOEWCM-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC=CC=1C(=O)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 197.03200
- Monoisotopic Mass: 197.03242232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 92.4Ų
Experimental Properties
- Density: 1.430±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 198-200 ºC
- Boiling Point: 373.293 °C at 760 mmHg
- Flash Point: 179.561 °C
- Solubility: Slightly soluble (1.6 g/l) (25 º C),
- PSA: 92.35000
- LogP: 1.82480
2-Methoxy-3-nitrobenzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Methoxy-3-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM157768-10g |
2-Methoxy-3-nitrobenzoic acid |
40751-88-0 | 95% | 10g |
$267 | 2021-06-17 | |
| Chemenu | CM157768-25g |
2-Methoxy-3-nitrobenzoic acid |
40751-88-0 | 95% | 25g |
$542 | 2021-06-17 | |
| TRC | M326983-25mg |
2-Methoxy-3-nitrobenzoic acid |
40751-88-0 | 25mg |
$64.00 | 2023-05-17 | ||
| TRC | M326983-50mg |
2-Methoxy-3-nitrobenzoic acid |
40751-88-0 | 50mg |
$75.00 | 2023-05-17 | ||
| TRC | M326983-100mg |
2-Methoxy-3-nitrobenzoic acid |
40751-88-0 | 100mg |
$87.00 | 2023-05-17 | ||
| TRC | M326983-250mg |
2-Methoxy-3-nitrobenzoic acid |
40751-88-0 | 250mg |
$98.00 | 2023-05-17 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GI388-50mg |
2-Methoxy-3-nitrobenzoic acid |
40751-88-0 | 98% | 50mg |
64.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GI388-200mg |
2-Methoxy-3-nitrobenzoic acid |
40751-88-0 | 98% | 200mg |
153.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GI388-5g |
2-Methoxy-3-nitrobenzoic acid |
40751-88-0 | 98% | 5g |
1426.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GI388-1g |
2-Methoxy-3-nitrobenzoic acid |
40751-88-0 | 98% | 1g |
450.0CNY | 2021-08-05 |
2-Methoxy-3-nitrobenzoic acid Suppliers
2-Methoxy-3-nitrobenzoic acid Related Literature
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Seong Nam,David C. Ware,Penelope J. Brothers RSC Adv. 2019 9 8389
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2. Heterocyclic synthesis from o-halogeno-acids. Part III. Synthesis of 2-methylindole-4-carboxylic acid and related compounds and of some derivatives of 3-phenylisoquinolin-1(2H)-oneDonald E. Ames,Odartey Ribeiro J. Chem. Soc. Perkin Trans. 1 1976 1073
Additional information on 2-Methoxy-3-nitrobenzoic acid
Professional Introduction to 2-Methoxy-3-nitrobenzoic acid (CAS No. 40751-88-0)
2-Methoxy-3-nitrobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 40751-88-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitrobenzoic acids, characterized by the presence of both a methoxy group and a nitro group on a benzoic acid core. The structural arrangement of these functional groups imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The synthesis of 2-Methoxy-3-nitrobenzoic acid typically involves nitration and methylation processes starting from commercially available benzoic acid derivatives. The nitration step introduces the nitro group at the 3-position, while the subsequent methylation at the 2-position yields the desired product. This synthetic route is optimized for high yield and purity, ensuring that the compound meets stringent quality standards required for further research and development.
In recent years, 2-Methoxy-3-nitrobenzoic acid has been explored for its potential applications in medicinal chemistry. The nitro group in its structure serves as a versatile handle for further functionalization, enabling the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel pharmacophores targeting various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents. The methoxy group enhances solubility and metabolic stability, making it an attractive scaffold for drug design.
One of the most compelling aspects of 2-Methoxy-3-nitrobenzoic acid is its role in developing bioactive molecules with enhanced binding affinity to biological targets. Studies have demonstrated its utility in generating inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The nitro group can be reduced to an amine, allowing for further derivatization into potent pharmacological agents. Additionally, the presence of both electron-withdrawing and electron-donating groups facilitates hydrogen bonding interactions with protein targets, improving drug efficacy.
Recent advancements in computational chemistry have further highlighted the significance of 2-Methoxy-3-nitrobenzoic acid as a building block. Molecular docking simulations have shown that derivatives of this compound exhibit promising binding profiles with receptors implicated in neurological disorders. By fine-tuning the substitution pattern on the benzoic core, researchers aim to develop next-generation therapeutics with improved selectivity and reduced side effects. These computational studies underscore the compound’s potential as a lead structure in drug discovery campaigns.
The pharmaceutical industry has also shown interest in 2-Methoxy-3-nitrobenzoic acid due to its potential as a precursor for active pharmaceutical ingredients (APIs). Its structural features make it amenable to modifications that can enhance pharmacokinetic properties such as bioavailability and tissue distribution. Furthermore, green chemistry principles have been applied to optimize its synthesis, reducing waste and improving sustainability. These efforts align with global trends toward environmentally conscious manufacturing processes in the chemical industry.
Beyond pharmaceutical applications, 2-Methoxy-3-nitrobenzoic acid has found utility in material science and agrochemical research. Its ability to participate in various chemical reactions makes it a valuable intermediate for synthesizing dyes, polymers, and specialty chemicals. In agrochemicals, derivatives of this compound have been investigated for their herbicidal and fungicidal properties, contributing to crop protection strategies without compromising environmental safety.
The future prospects of 2-Methoxy-3-nitrobenzoic acid are promising, with ongoing research exploring new synthetic methodologies and applications. Innovations in biocatalysis and flow chemistry are expected to further streamline its production, making it more accessible for industrial-scale applications. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into commercially viable products that address unmet medical needs.
In conclusion,2-Methoxy-3-nitrobenzoic acid (CAS No. 40751-88-0) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features enable diverse functionalization pathways, making it an indispensable tool for drug discovery and material innovation. As research continues to uncover new applications for this compound,2-Methoxy-3-nitrobenzoic acid is poised to play an increasingly important role in advancing scientific knowledge and technological development.
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